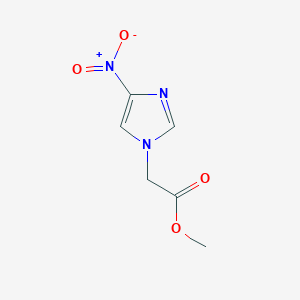
モリブデン酸マグネシウム
説明
Magnesium molybdate is a distinctive chemical compound composed of magnesium and molybdate ionsPresenting in a white or off-white crystalline form, it is typically produced synthetically for commercial use .
科学的研究の応用
Magnesium molybdate has found widespread utility in various sectors due to its chemical stability and other unique characteristics. Here are some of its notable applications:
作用機序
Target of Action
Magnesium molybdate (MgMoO4) is primarily targeted for electrochemical applications, particularly in the field of energy storage . It has been successfully synthesized and used in sodium-ion capacitors and batteries . The compound’s primary targets are the electrodes of these devices, where it facilitates ion absorption and insertion .
Mode of Action
Magnesium molybdate interacts with its targets through a process of ion absorption and insertion into the MgMoO4 electrodes . This interaction results in superior power and energy densities . The compound’s porous structure, which ranges from 50 to 70 nm, provides an electron transport pathway and enhances surface reaction kinetics .
Biochemical Pathways
The sodium-ion capacitor involves ion absorption and insertion into the MgMoO4 electrodes, which are key processes in the functioning of these devices .
Pharmacokinetics
Its electrochemical behavior has been investigated using aqueous and non-aqueous solvents .
Result of Action
The action of magnesium molybdate results in superior power and energy densities in sodium-ion capacitors and batteries . The cycling stability was found to be stable only for an aqueous system . The formation of a solid electrolyte surface layer restricted the reversible capacity of the MgMoO4 in the sodium-battery .
Action Environment
The action of magnesium molybdate is influenced by the type of solvent used. Its electrochemical behavior was investigated using aqueous (NaOH) and non-aqueous solvents (NaClO4 in EC: DMC: FEC) for supercapacitor and battery applications . The cycling stability was found to be stable only for an aqueous system .
生化学分析
Biochemical Properties
Magnesium molybdate has been found to play a role in the electrochemistry of sodium devices . It has been suggested that the porosity of the compound provides an electron transport pathway and enhances surface reaction kinetics . The compound interacts with sodium ions in the electrodes, resulting in superior power and energy densities .
Cellular Effects
It has been suggested that the compound may influence cellular function through its role in electrochemical reactions
Molecular Mechanism
The molecular mechanism of magnesium molybdate involves its role in electrochemical reactions. The compound interacts with sodium ions in the electrodes of sodium devices, resulting in superior power and energy densities . This suggests that magnesium molybdate may exert its effects at the molecular level through these interactions.
Temporal Effects in Laboratory Settings
It has been suggested that the compound may have long-term effects on cellular function through its role in electrochemical reactions
Dosage Effects in Animal Models
There is currently limited information available on the dosage effects of magnesium molybdate in animal models. A study has shown that exposure to molybdate results in metabolic disorder in mice
Metabolic Pathways
Magnesium molybdate is involved in the electrochemistry of sodium devices
Transport and Distribution
It has been suggested that the compound may be transported and distributed through its role in electrochemical reactions
Subcellular Localization
It has been suggested that the compound may be localized in the electrodes of sodium devices, where it plays a role in electrochemical reactions
準備方法
The synthesis of magnesium molybdate primarily involves a reaction between magnesium and molybdenum oxide. This process necessitates careful control of conditions to yield the desirable product. The hierarchical architecture of magnesium molybdate can be synthesized through a facile combustion synthesis at a low temperature . The reaction conditions include the use of magnesium nitrate and ammonium paramolybdate under various pH conditions .
化学反応の分析
Magnesium molybdate undergoes various types of chemical reactions, including oxidation and reduction. It possesses synergistic features combining both hierarchical plate-like nanomaterials and porous architectures, which provide an electron transport pathway and enhanced surface reaction kinetics . The sodium-ion capacitor involves ion absorption and insertion into the magnesium molybdate electrodes resulting in superior power and energy densities .
類似化合物との比較
Magnesium molybdate is unique due to its hierarchical plate-like nanomaterials and porous architectures. Similar compounds include manganese molybdate and sodium molybdate, which also possess hierarchical architectures and are used in similar applications . magnesium molybdate’s unique structure and stability make it particularly effective in energy storage applications .
特性
IUPAC Name |
magnesium;dioxido(dioxo)molybdenum | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Mg.Mo.4O/q+2;;;;2*-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MODMKKOKHKJFHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Mo](=O)(=O)[O-].[Mg+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
MgMoO4 | |
| Record name | magnesium molybdate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90160263 | |
| Record name | Magnesium molybdate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90160263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Pellets or Large Crystals, White powder; [Strem Chemicals MSDS] | |
| Record name | Magnesium molybdenum oxide | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Magnesium molybdate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/15325 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
13767-03-8, 12013-21-7 | |
| Record name | Magnesium molybdate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013767038 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Magnesium molybdenum oxide | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Magnesium molybdate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90160263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Magnesium molybdenum oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.425 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Magnesium molybdate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.964 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MAGNESIUM MOLYBDATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OU5M6MZI9R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![5-Nitrobenzo[c]isothiazol-3-amine](/img/structure/B85209.png)





